Cas no 883991-21-7 (Linear DaptoMycin)

Linear DaptoMycin structure
Linear DaptoMycin structure
商品名:Linear DaptoMycin
CAS番号:883991-21-7
MF:C72H103N17O27
メガワット:1638.68593811989
CID:1062368

Linear DaptoMycin 化学的及び物理的性質

名前と識別子

    • Linear Daptomycin
    • Daptomycin Impurity 3
    • Daptomycin Impurity 18
    • Daptomycin Linear Impurity
    • Benzenebutanoic acid, N-(1-oxodecyl)-L-tryptophyl-D-asparaginyl-L-α-aspartyl-L-threonylglycyl-L-ornithyl-L-α-aspartyl-D-alanyl-L-α-aspartylglycyl-D-seryl-(3R)-3-methyl-L-α-glutamyl-α,2-diamino-γ-oxo-, (αS)-
    • (2S,5S,8R,14S,17R,20S,23S,29S,32S)-32-((R)-4-Amino-2-((S)-2-decanamido-3-(1H-indol-3-yl)propanamido)-4-oxobutanamido)-2-(2-(2-aminophenyl)-2-oxoethyl)-23-(3-aminopropyl)-14,20-bis(carboxymethyl)-5-((S)-1-carboxypropan-2-yl)-29-((R)-1-hydroxyethyl)-8-(hydr
    • Linear DaptoMycin
    • インチ: 1S/C72H103N17O27/c1-5-6-7-8-9-10-11-22-53(94)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(109)84-45(27-52(75)93)67(110)86-48(30-59(103)104)68(111)89-61(37(4)91)70(113)78-33-54(95)80-43(21-16-23-73)64(107)85-47(29-58(101)102)65(108)79-36(3)62(105)83-46(28-57(99)100)63(106)77-32-55(96)82-50(34-90)69(112)88-60(35(2)24-56(97)98)71(114)87-49(72(115)116)26-51(92)40-18-12-14-19-41(40)74/h12-15,17-20,31,35-37,43-50,60-61,76,90-91H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,93)(H,77,106)(H,78,113)(H,79,108)(H,80,95)(H,81,94)(H,82,96)(H,83,105)(H,84,109)(H,85,107)(H,86,110)(H,87,114)(H,88,112)(H,89,111)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H,115,116)/t35-,36+,37+,43-,44-,45-,46-,47-,48-,49+,50+,60+,61-/m0/s1
    • InChIKey: ZXJQWPGESWMZGH-FMVMZMFUSA-N
    • ほほえんだ: O=C([C@@]([H])([C@@]([H])(C([H])([H])[H])C([H])([H])C(=O)O[H])N([H])C([C@@]([H])(C([H])([H])O[H])N([H])C(C([H])([H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C([C@@]([H])(C([H])([H])[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])N([H])[H])N([H])C(C([H])([H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])O[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C(N([H])[H])=O)N([H])C([C@]([H])(C([H])([H])C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N([H])[C@@]([H])(C(=O)O[H])C([H])([H])C(C1=C([H])C([H])=C([H])C([H])=C1N([H])[H])=O

じっけんとくせい

  • 密度みつど: 1.394±0.06 g/cm3(Predicted)
  • ゆうかいてん: >174°C (dec.)
  • ふってん: 2074.8±65.0 °C(Predicted)
  • ようかいど: DMSO (Slightly), Water (Slightly, Heated)
  • 酸性度係数(pKa): 2.85±0.10(Predicted)

Linear DaptoMycin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-489008-5 mg
Linear Daptomycin,
883991-21-7
5mg
¥3,234.00 2023-07-11
AN HUI ZE SHENG Technology Co., Ltd.
L466470-50mg
Linear Daptomycin
883991-21-7
50mg
¥15400.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
L466470-5mg
Linear Daptomycin
883991-21-7
5mg
¥2100.00 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-489008-5mg
Linear Daptomycin,
883991-21-7
5mg
¥3234.00 2023-09-05

Linear DaptoMycin 関連文献

Linear DaptoMycinに関する追加情報

Comprehensive Analysis of Linear Daptomycin (CAS No. 883991-21-7): Structure, Applications, and Innovations

Linear Daptomycin (CAS No. 883991-21-7) is a structurally optimized derivative of the naturally occurring lipopeptide antibiotic, daptomycin. This compound has garnered significant attention in pharmaceutical research due to its potential to address antibiotic resistance, a pressing global health challenge. Unlike traditional daptomycin, the linear variant lacks cyclization, which may enhance its pharmacokinetic properties and reduce side effects. Researchers are actively exploring its mechanism of action, particularly its ability to disrupt bacterial cell membranes, making it a promising candidate for treating Gram-positive infections.

The rise of multidrug-resistant pathogens has fueled demand for novel antibiotics, and Linear Daptomycin is at the forefront of this exploration. Recent studies highlight its efficacy against MRSA (Methicillin-Resistant Staphylococcus aureus) and VRE (Vancomycin-Resistant Enterococci), two notorious superbugs. Its unique mode of action—binding to bacterial membranes in a calcium-dependent manner—sets it apart from other antibiotics, minimizing cross-resistance risks. This specificity aligns with current trends in precision medicine, where targeted therapies are prioritized.

From a synthetic perspective, CAS No. 883991-21-7 represents a milestone in peptide engineering. The linear structure simplifies production scalability, addressing a key bottleneck in peptide-based drug development. Innovations in solid-phase peptide synthesis (SPPS) have further optimized its manufacturing, reducing costs and improving yield. These advancements resonate with the biotech industry’s focus on cost-effective therapeutics, especially for underserved infectious diseases.

Beyond its antibacterial properties, Linear Daptomycin is being investigated for synergistic combinations with other agents. For instance, pairing it with beta-lactams or biofilm disruptors could amplify its clinical utility. Such combinatorial approaches are trending in antimicrobial research, as they offer a pragmatic solution to resistance while extending drug lifespans. This strategy also answers frequent search queries like "how to enhance antibiotic effectiveness" or "new treatments for stubborn infections."

Quality control and stability are critical for Linear Daptomycin’s commercial viability. Analytical techniques like HPLC and mass spectrometry ensure batch consistency, while lyophilization (freeze-drying) improves shelf life. These protocols cater to regulatory standards, a hot topic given increasing FDA scrutiny on antibiotic approvals. Stakeholders frequently search for "GMP-compliant peptide synthesis" or "stability testing for biologics," underscoring the relevance of these processes.

In conclusion, Linear Daptomycin (CAS No. 883991-21-7) exemplifies the intersection of innovation and necessity in modern medicine. Its development reflects broader shifts toward sustainable antibiotic strategies, personalized treatment, and scalable production. As research progresses, this compound may redefine standards for combating resistant infections, offering hope in an era where traditional antibiotics increasingly fall short.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue